molecular formula C9H9Cl3N2 B596444 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1332584-37-8

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B596444
CAS No.: 1332584-37-8
M. Wt: 251.535
InChI Key: WXPCUIVLPILKJT-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the imidazo[1,2-a]pyridine ring system. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-lutidine, which is a common chemical material containing a pyridine ring.

    Oxidation: 2,6-lutidine is oxidized using potassium permanganate to form 2,6-pyridinedicarboxylic acid.

    Esterification: The 2,6-pyridinedicarboxylic acid is then esterified with methanol under acidic conditions to produce 2,6-pyridinedicarboxylic acid dimethyl ester.

    Reduction: The ester is reduced to 2,6-pyridine dimethyl carbinol.

    Chlorination: Finally, the carbinol reacts with thionyl chloride to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of common chemical materials and reagents, ensuring high yield and cost-effectiveness. The reaction conditions are carefully controlled to minimize toxicity and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The dichloromethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: An organohalide with a similar pyridine core but different substituents.

    2-(Dichloromethyl)pyridine: Another derivative with a dichloromethyl group attached to the pyridine ring.

Uniqueness

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2.ClH/c1-6-2-3-8-12-7(9(10)11)5-13(8)4-6;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPCUIVLPILKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724923
Record name 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332584-37-8
Record name 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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